1-[(5-Bromopentyl)oxy]-2-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Bromopentyl)oxy]-2-phenoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a brominated pentyl chain attached to an oxygen atom, which is further connected to a phenoxybenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopentyl)oxy]-2-phenoxybenzene typically involves the reaction of 2-phenoxybenzene with 5-bromopentanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 5-bromopentanol is replaced by the phenoxy group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromopentyl)oxy]-2-phenoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Scientific Research Applications
1-[(5-Bromopentyl)oxy]-2-phenoxybenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It may be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicinal Chemistry: The compound can be explored for its potential pharmacological properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopentyl)oxy]-2-phenoxybenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological studies, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The brominated pentyl chain and phenoxybenzene moiety contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-[(5-Bromopentyl)oxy]-4-methylbenzene: Similar structure with a methyl group on the benzene ring.
1-[(5-Bromopentyl)oxy]-2-nitrobenzene: Contains a nitro group on the benzene ring.
1-[(5-Bromopentyl)oxy]-3-chlorobenzene: Features a chlorine atom on the benzene ring.
Uniqueness
1-[(5-Bromopentyl)oxy]-2-phenoxybenzene is unique due to the presence of both a brominated pentyl chain and a phenoxybenzene structure. This combination imparts specific reactivity and binding properties, making it valuable for various applications in organic synthesis, material science, and biological studies.
Properties
CAS No. |
62232-86-4 |
---|---|
Molecular Formula |
C17H19BrO2 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-(5-bromopentoxy)-2-phenoxybenzene |
InChI |
InChI=1S/C17H19BrO2/c18-13-7-2-8-14-19-16-11-5-6-12-17(16)20-15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2 |
InChI Key |
PUQOLSQTRCBFID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2OCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.